N-(1-cyanocyclopropyl)-2-[[1-[4-[4-(2,2-difluoro-1-hydroxyethyl)phenyl]phenyl]-2,2,2-trifluoroethyl]amino]-4-fluoro-4-methylpentanamide
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Overview
Description
MK-0674 is a potent, orally bioavailable, and selective inhibitor of cathepsin K, an enzyme involved in the degradation of collagen in bones. This compound has shown significant potential in the treatment of metabolic diseases, particularly osteoporosis .
Preparation Methods
The synthesis of MK-0674 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditionsThe final step involves the coupling of these intermediates to form the desired product .
Industrial production methods for MK-0674 are designed to optimize yield and purity while minimizing the use of hazardous reagents. These methods often involve the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient scaling .
Chemical Reactions Analysis
MK-0674 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of MK-0674 can lead to the formation of hydroxylated derivatives, while reduction can yield dehydroxylated products .
Scientific Research Applications
MK-0674 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying enzyme inhibition and reaction mechanisms.
Biology: It is employed in research on bone metabolism and the role of cathepsin K in various biological processes.
Medicine: MK-0674 is being investigated for its potential in treating osteoporosis and other metabolic diseases by inhibiting bone resorption.
Industry: It is used in the development of new pharmaceuticals and as a reference compound in quality control processes
Mechanism of Action
MK-0674 exerts its effects by selectively inhibiting cathepsin K, an enzyme that plays a crucial role in the degradation of collagen in bones. By binding to the active site of cathepsin K, MK-0674 prevents the enzyme from breaking down collagen, thereby reducing bone resorption and promoting bone formation. This mechanism involves the interaction of MK-0674 with specific amino acid residues in the active site of cathepsin K, leading to the formation of a stable enzyme-inhibitor complex .
Comparison with Similar Compounds
- Odanacatib (MK-0822)
- Balicatib
- ONO-5334
- MIV-711
These compounds are also being investigated for their potential in treating osteoporosis and other metabolic diseases, but MK-0674 stands out due to its superior selectivity and efficacy .
Properties
IUPAC Name |
N-(1-cyanocyclopropyl)-2-[[1-[4-[4-(2,2-difluoro-1-hydroxyethyl)phenyl]phenyl]-2,2,2-trifluoroethyl]amino]-4-fluoro-4-methylpentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27F6N3O2/c1-24(2,29)13-19(23(37)35-25(14-33)11-12-25)34-21(26(30,31)32)18-9-5-16(6-10-18)15-3-7-17(8-4-15)20(36)22(27)28/h3-10,19-22,34,36H,11-13H2,1-2H3,(H,35,37) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTEORGORWDMMRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(C(=O)NC1(CC1)C#N)NC(C2=CC=C(C=C2)C3=CC=C(C=C3)C(C(F)F)O)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27F6N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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